molecular formula C15H12BrN3O4S2 B2499344 N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide CAS No. 864975-98-4

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide

Cat. No.: B2499344
CAS No.: 864975-98-4
M. Wt: 442.3
InChI Key: ZZMDNLZWXAZIFN-ICFOKQHNSA-N
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Description

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole core with various substituents, including a bromine atom, a methoxyethyl group, and a nitrothiophene moiety

Preparation Methods

The synthesis of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. The preparation method includes:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Bromination: The benzothiazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Introduction of the Methoxyethyl Group: This can be achieved through a nucleophilic substitution reaction where the brominated benzothiazole reacts with 2-methoxyethylamine.

    Formation of the Nitrothiophene Moiety: The nitrothiophene can be synthesized separately and then coupled with the benzothiazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amine.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in disease pathways.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Pharmaceutical Research: It is explored for its potential use in drug development, particularly in the design of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function.

    Receptor Modulation: The compound may bind to specific receptors on the cell surface or within cells, modulating their activity and influencing cellular signaling pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: Compounds with a benzothiazole core but different substituents, which may have varying biological activities and properties.

    Nitrothiophene Derivatives: Compounds with a nitrothiophene moiety, which may exhibit different reactivity and applications.

    Brominated Heterocycles: Compounds with bromine atoms in their structure, which may have different chemical and biological properties.

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S2/c1-23-7-6-18-10-3-2-9(16)8-12(10)25-15(18)17-14(20)11-4-5-13(24-11)19(21)22/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMDNLZWXAZIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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